5'-Xanthylic acid, 7,8-dihydro-8-oxo-
Overview
Description
5’-Xanthylic acid, 7,8-dihydro-8-oxo-: is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is notable for its role in oxidative damage to nucleic acids, where it serves as a biomarker for oxidative stress. The presence of 7,8-dihydro-8-oxo modifications in nucleotides can lead to mutations during DNA replication, making it a significant subject of study in the fields of genetics and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- typically involves the oxidation of guanine derivatives. One common method includes the use of reactive oxygen species (ROS) to induce the formation of the 8-oxo modification. This can be achieved through chemical oxidants such as potassium bromate (KBrO3) or enzymatic processes involving oxidases .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than commercial use. large-scale synthesis can be achieved through controlled oxidation processes in bioreactors, ensuring the purity and consistency required for scientific studies .
Chemical Reactions Analysis
Types of Reactions: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxidative products.
Reduction: Reduction reactions can revert the compound back to its non-oxidized form.
Substitution: Nucleophilic substitution reactions can occur at the 8-oxo position.
Common Reagents and Conditions:
Oxidation: Potassium bromate (KBrO3), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), ascorbic acid.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products: The major products of these reactions include various oxidized and reduced forms of guanine derivatives, which are often studied for their biological implications .
Scientific Research Applications
Chemistry: In chemistry, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used as a model compound to study oxidative damage and repair mechanisms in nucleic acids. It helps in understanding the chemical pathways involved in DNA oxidation and the subsequent biological effects .
Biology: In biological research, this compound is crucial for studying the effects of oxidative stress on cellular processes. It serves as a biomarker for oxidative damage in DNA, aiding in the investigation of diseases related to oxidative stress, such as cancer and neurodegenerative disorders .
Medicine: In medicine, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used to develop diagnostic tools for detecting oxidative damage in patients. It also has potential therapeutic applications in targeting oxidative stress-related pathways .
Industry: While its industrial applications are limited, the compound is used in the development of antioxidants and other protective agents that mitigate oxidative damage in various products .
Mechanism of Action
The mechanism of action of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- involves its incorporation into DNA and RNA, where it can mispair with adenine during replication. This mispairing leads to mutations, which can have significant biological consequences. The compound is recognized and excised by DNA repair enzymes such as 8-oxoguanine glycosylase (OGG1), which initiates the base excision repair pathway to correct the damage .
Comparison with Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG): A closely related compound that also serves as a biomarker for oxidative DNA damage.
Oxolinic acid: Another compound with an 8-oxo modification, used primarily for its antibacterial properties.
Uniqueness: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is unique in its specific application to nucleic acid research. Unlike other similar compounds, it is primarily used to study the effects of oxidative stress on DNA and RNA, making it a valuable tool in understanding the molecular mechanisms of oxidative damage and repair .
Biological Activity
5'-Xanthylic acid, 7,8-dihydro-8-oxo- (CAS No. 21082-31-5) is a nucleotide derivative that has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various biological contexts.
- Molecular Formula : C10H13N4O10P
- Molecular Weight : 380.2 g/mol
- Structure : The compound features a xanthine base with modifications that enhance its biochemical activity.
5'-Xanthylic acid, 7,8-dihydro-8-oxo- is known to interact with various cellular pathways. Its primary mechanisms include:
- Inhibition of Nucleotide Synthesis : This compound can inhibit enzymes involved in nucleotide metabolism, thus affecting DNA synthesis and repair processes.
- Oxidative Stress Response : It is implicated in modulating oxidative stress responses within cells, potentially influencing cell survival and apoptosis.
Antioxidant Properties
Research indicates that 5'-Xanthylic acid, 7,8-dihydro-8-oxo- exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage to cellular components. This activity is crucial in protecting cells from oxidative stress-related diseases.
Anti-Cancer Activity
Preliminary studies suggest that this compound may have anti-cancer effects. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with oxidative stress. For instance, it has been shown to increase the expression of genes related to apoptosis while decreasing those associated with cell proliferation.
Case Studies
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Breast Cancer Risk Association :
A nested case-control study examined the association between urinary excretion levels of oxidative DNA damage markers (including derivatives of xanthine) and breast cancer risk among postmenopausal women. The findings indicated a positive correlation between elevated levels of these markers and increased breast cancer risk, particularly for estrogen receptor-positive cases . -
Oxidative Damage in Aging :
Another study highlighted the age-dependent accumulation of oxidative DNA damage across various tissues, suggesting that compounds like 5'-Xanthylic acid may play a role in mitigating such damage and potentially influencing longevity .
Table 1: Summary of Biological Activities
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5'-Xanthylic acid, 7,8-dihydro-8-oxo- indicates low oral bioavailability due to its polar nature, which limits its permeability across biological membranes. It is primarily metabolized in the liver through various pathways involving oxidation and conjugation reactions.
Future Directions
Research into 5'-Xanthylic acid, 7,8-dihydro-8-oxo- is still emerging. Future studies should focus on:
- Detailed mechanistic studies to elucidate its role in cellular signaling pathways.
- Clinical trials to assess its efficacy and safety as a therapeutic agent in cancer treatment and other diseases related to oxidative stress.
- Exploration of its potential synergistic effects when combined with other pharmacological agents.
Properties
IUPAC Name |
[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXQSHHYSTFPH-BKKZJBRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943394 | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-31-5 | |
Record name | 9-N-Ribofuranosyluric acid 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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